molecular formula C12H9BO2S B024773 Dibenzothiophene-4-boronic acid CAS No. 108847-20-7

Dibenzothiophene-4-boronic acid

Cat. No. B024773
M. Wt: 228.08 g/mol
InChI Key: GOXNHPQCCUVWRO-UHFFFAOYSA-N
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Description

Dibenzothiophene derivatives, including Dibenzothiophene-4-boronic acid, are compounds of interest due to their unique chemical and physical properties. These compounds are particularly relevant in the synthesis of donor–acceptor chromophores and other functional materials.

Synthesis Analysis

The synthesis of dibenzothiophene derivatives often involves Suzuki–Miyaura coupling using appropriately substituted aromatic boronic acids. This method enables the functionalization of dibenzothiophene with various groups, forming the basis for synthesizing Dibenzothiophene-4-boronic acid (Jepsen et al., 2013).

Molecular Structure Analysis

The molecular structure of Dibenzothiophene-4-boronic acid is characterized by the presence of a dibenzothiophene scaffold functionalized with a boronic acid group. This structure impacts the electronic and photophysical properties of the compound, influencing its reactivity and potential applications.

Chemical Reactions and Properties

Dibenzothiophene derivatives exhibit a variety of chemical reactions, including electropolymerization and reactions with nucleophiles. The presence of the boronic acid group in Dibenzothiophene-4-boronic acid contributes to its unique reactivity profile, making it suitable for applications in material science and organic synthesis (Lu et al., 2010).

Scientific Research Applications

  • Synthesis of Chromophores : It is used in synthesizing donor-acceptor chromophores for studying UV/Vis absorption properties (Jepsen, Larsen, Jørgensen, & Nielsen, 2013).

  • Drug Modification and Synthesis : The compound finds application in drug late-stage modification and the synthesis of unsymmetrical dibenzothiophenes (DBTs) (Qiao, Ge, & Jiang, 2015).

  • Suzuki-Miyaura Cross-Coupling Reaction : It is highly effective in the Suzuki-Miyaura cross-coupling reaction, particularly for heterocyclic bromides with boronic acids, leading to various arylated benzoxazoles (Karthik & Gandhi, 2018).

  • Fluorescent Sensors for Carbohydrates : As a reporter unit in fluorescent sensors, it exhibits unique fluorescence changes at three wavelengths upon sugar binding, making it useful for biochemical applications (Wang, Jin, & Wang, 2005).

  • Support for CoMo Catalysts : In catalysis, boric acid reacts with surface Al–OH groups to form a boria over-layer, stabilized via Al–O–B bridges. This is used as a support for CoMo catalysts for hydrodesulfurization of dibenzothiophene and 4,6-dimethyldibenzothiophene (Saih & Segawa, 2009).

  • Dye-Sensitized Solar Cells : A dibenzo-BODIPY-conjugated phenothiazine dye with cyanoacrylic acid, using this compound, acts as a panchromatic sensitizer for dye-sensitized solar cells, showing a power conversion efficiency of 7.69% (Erten‐Ela, Ueno, Asaba, & Kubo, 2017).

  • Sensing and Therapeutics : Boronic acids like Dibenzothiophene-4-boronic acid are useful in various applications including sensing, biological labeling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).

  • Chemosensors : These compounds can detect substances such as carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, contributing significantly to disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Optoelectronic Materials and Devices : Poly(dibenzothiophene-S,S-dioxide) (PDBTO), a novel conducting polymer derived from such compounds, has potential applications in optoelectronic materials and electronic devices (Lu, Li, & Xu, 2010).

Safety And Hazards

Dibenzothiophene-4-boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Dibenzothiophene oxides, which can be synthesized from Dibenzothiophene-4-boronic acid, are attracting attention in the field of chemical biology. Several researchers have developed reactions using dibenzothiophene oxide . This opens possibilities for creating a variety of important sulfur-containing molecules in the life sciences that were traditionally difficult to synthesize using conventional methods .

properties

IUPAC Name

dibenzothiophen-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S/c14-13(15)10-6-3-5-9-8-4-1-2-7-11(8)16-12(9)10/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXNHPQCCUVWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C3=CC=CC=C3S2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370220
Record name Dibenzothiophene-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzothiophene-4-boronic acid

CAS RN

108847-20-7
Record name Dibenzothiophene-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-dibenzothiophene-4-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
SC Dong, CH Gao, XD Yuan, LS Cui, ZQ Jiang… - Organic …, 2013 - Elsevier
… These novel host materials were readily prepared through classic Suzuki coupling reaction from different precursor with dibenzothiophene-4-boronic acid in good yields (Scheme 1). …
Number of citations: 41 www.sciencedirect.com
L Ding, JN Wang, XY Liu, H Chen, F Igbari, LS Liao - Organic Electronics, 2019 - Elsevier
… Commercially available 1,4-dibromobenzene, dichlorodiphenylsilane, dibenzothiophene-4-boronic acid, n-butyl lithium dibenzofuran-4-boronic acid, pyridine-3-boronic and pyridine-4-…
Number of citations: 3 www.sciencedirect.com
M Shibue, M Hirotsu, T Nishioka, I Kinoshita - Organometallics, 2008 - ACS Publications
… ), and 4-(6′-methyl-2′-pyridyl)dibenzothiophene (6-MePyDBT), were prepared by the palladium-catalyzed cross-coupling reaction between dibenzothiophene-4-boronic acid and 2-…
Number of citations: 51 pubs.acs.org
XF Li, ZG Chi, BJ Xu, HY Li, XQ Zhang, W Zhou… - Journal of …, 2011 - Springer
… Bis(4-bromophenyl)methanone, 4,4′-diphenylbenzophenone, phenylboronic acid, naphthalen-1-ylboronic acid, dibenzothiophene-4-boronic acid, dibenzofuran-4-boronic acid, diethyl …
Number of citations: 62 link.springer.com
XY Liu, F Liang, LS Cui, XD Yuan… - Chemistry–An Asian …, 2015 - Wiley Online Library
… 1-Bromo-3-iodobenzene, dibenzofuran-4-boronic acid, and dibenzothiophene-4-boronic acid were commercially available. THF was purified by using a PURE SOLV (Innovative …
Number of citations: 31 onlinelibrary.wiley.com
JT George, SG Srivatsan - Bioconjugate chemistry, 2017 - ACS Publications
… For this purpose we chose a range of heterobicycles, namely benzothiophene-2- (5), benzofuran-2- (6), indole-5- (7), dibenzothiophene-4-boronic acid, (8) and a previously reported …
Number of citations: 29 pubs.acs.org
Y Im, W Song, JY Lee - Journal of Materials Chemistry C, 2015 - pubs.rsc.org
… Co.), dibenzothiophene-4-boronic acid (Alfa Aesar Co.), phenyl boronic acid, and tetrakis(triphenylphosphine) palladium(0) (Pd(PPh 3 ) 4 ) (P&H tech Co.) were also used as received. …
Number of citations: 26 pubs.rsc.org
BVD Vijaykumar, S Nalluri, MK Uppada, S Sen… - …, 2022 - Wiley Online Library
… The synthesis was achieved by a palladium-catalyzed Suzuki cross-coupling reaction between 2-bromotriphenylene 2 and dibenzothiophene-4-boronic acid 3. Bin Ma and co-workers …
A Cervantes-Reyes, AC Smith, GM Chinigo… - Organic …, 2022 - ACS Publications
Heteroaromatic biaryls are core scaffolds found in a plethora of pharmaceuticals; however, their direct synthesis by the Suzuki cross-coupling is limited to heteroaromatic halide starting …
Number of citations: 6 pubs.acs.org
K Santo, M Hirotsu, K Kawamoto, T Nishioka… - Bulletin of the …, 2015 - journal.csj.jp
Ruthenium complexes containing an N,N,C,S-metalloligand or an N,N,C,O-organoligand with a sulfido carbonyl Ru cluster were obtained by the reaction of 6-(4′′-dibenzothienyl)-2,2…
Number of citations: 1 www.journal.csj.jp

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